molecular formula C19H18Cl2N4O B2948600 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1797592-10-9

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

Katalognummer B2948600
CAS-Nummer: 1797592-10-9
Molekulargewicht: 389.28
InChI-Schlüssel: DQQIBCNPCCTVKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide, also known as JNJ-40411813, is a novel and potent antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy homeostasis. The orexin-2 receptor has been implicated in several neurological and psychiatric disorders, including narcolepsy, insomnia, depression, and anxiety. Therefore, JNJ-40411813 has been proposed as a potential therapeutic agent for these disorders.

Wirkmechanismus

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is a selective antagonist of the orexin-2 receptor, which blocks the binding of orexin-A and orexin-B to the receptor. The orexin-2 receptor is primarily expressed in the locus coeruleus and lateral hypothalamus, regions of the brain that are involved in regulating arousal, stress response, and reward processing. By blocking the orexin-2 receptor, this compound reduces the activity of these regions, leading to a decrease in wakefulness and an increase in sleep.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In rats, this compound increased the duration of non-REM sleep and reduced the latency to sleep onset. Moreover, this compound reduced anxiety-like behavior in the elevated plus maze and improved cognitive function in the novel object recognition test. These effects were observed at doses that did not produce sedation or motor impairment, indicating that this compound has a selective and specific action on the orexin-2 receptor.

Vorteile Und Einschränkungen Für Laborexperimente

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has several advantages for lab experiments. It has a high affinity and selectivity for the orexin-2 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Moreover, this compound has a favorable safety profile and pharmacokinetic properties, allowing for long-term administration and repeated dosing. However, this compound is a relatively new compound, and its effects on other receptors and signaling pathways are not fully understood. Therefore, caution should be exercised when interpreting the results of experiments using this compound.

Zukünftige Richtungen

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has several potential future directions in both preclinical and clinical research. In preclinical studies, this compound could be used to investigate the role of the orexin-2 receptor in various neurological and psychiatric disorders, such as narcolepsy, insomnia, depression, and anxiety. Moreover, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. In clinical studies, this compound could be developed as a novel therapeutic agent for these disorders, providing a new treatment option for patients who do not respond to current therapies. Furthermore, this compound could be used to investigate the safety and efficacy of orexin-2 receptor antagonism in other conditions, such as addiction, obesity, and pain.

Synthesemethoden

The synthesis of 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide involves several steps, including the preparation of the key intermediate, 2,4-dichlorobenzylamine, and the coupling reaction with 1-(3-cyanopyridin-2-yl)piperidine-4-carbaldehyde. The final product is obtained after purification by column chromatography and recrystallization. The overall yield of the synthesis is moderate, and the purity of the product is high.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to improve sleep-wake cycles, reduce anxiety-like behavior, and enhance cognitive function. Moreover, this compound has been demonstrated to have a favorable safety profile and pharmacokinetic properties, making it a promising candidate for clinical development.

Eigenschaften

IUPAC Name

2,4-dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O/c20-15-3-4-16(17(21)10-15)19(26)24-12-13-5-8-25(9-6-13)18-14(11-22)2-1-7-23-18/h1-4,7,10,13H,5-6,8-9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQIBCNPCCTVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.